molecular formula C14H10F3IN2O2S B284170 N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide

N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide

Cat. No. B284170
M. Wt: 454.21 g/mol
InChI Key: UQLIKJJWJIQZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide, also known as BSI-201, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. This compound has been shown to have potential therapeutic effects in cancer treatment.

Mechanism of Action

N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide binds to the catalytic domain of PARP enzymes, preventing their activity. This leads to the accumulation of DNA damage, particularly in cancer cells that have defects in DNA repair pathways. The increased DNA damage ultimately leads to cell death.
Biochemical and Physiological Effects:
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide has been shown to have potent anti-tumor effects in preclinical studies. In addition to sensitizing cancer cells to DNA-damaging agents, N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. This compound has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has potent anti-tumor effects and can be used in combination with other cancer therapies. However, N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide also has some limitations. Its mechanism of action is not fully understood, and its efficacy may vary depending on the type of cancer and the specific DNA repair pathways involved.

Future Directions

There are several future directions for research on N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide. One area of interest is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict which patients will respond to PARP inhibition. N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide may also have potential applications in other diseases, such as neurodegenerative disorders. Overall, N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide is a promising compound that has the potential to improve cancer treatment and other areas of medicine.

Synthesis Methods

The synthesis of N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide involves a series of chemical reactions starting from 4-iodoaniline and benzene sulfonyl chloride. The intermediate product is then reacted with trifluoroacetic anhydride and ethylamine to obtain the final product.

Scientific Research Applications

N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide has been extensively studied for its potential use in cancer treatment. PARP enzymes play a crucial role in DNA repair, and their inhibition can lead to the accumulation of DNA damage and cell death. N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. This compound has also been investigated for its potential use in combination with other cancer therapies.

properties

Molecular Formula

C14H10F3IN2O2S

Molecular Weight

454.21 g/mol

IUPAC Name

N//'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide

InChI

InChI=1S/C14H10F3IN2O2S/c15-14(16,17)13(19-11-8-6-10(18)7-9-11)20-23(21,22)12-4-2-1-3-5-12/h1-9H,(H,19,20)

InChI Key

UQLIKJJWJIQZEW-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C(/C(F)(F)F)\NC2=CC=C(C=C2)I

SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)NC2=CC=C(C=C2)I

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)NC2=CC=C(C=C2)I

Origin of Product

United States

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